molecular formula C16H18N4O3S B2613564 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide CAS No. 1021060-54-7

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2613564
CAS No.: 1021060-54-7
M. Wt: 346.41
InChI Key: WIJLIWYPTFOCOJ-UHFFFAOYSA-N
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Description

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

2-((6-Acetamidopyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is part of a broader category of compounds with significant relevance in synthetic chemistry and pharmaceutical research. The compound's structure is related to that of various synthetic intermediates and active pharmaceutical ingredients, which have wide-ranging applications in the development of new drugs and materials. For example, benzyl N-acetylcarbamate potassium salts, which share functional groups with our compound of interest, have been utilized as versatile reagents in the synthesis of N-alkylacetamides and protected amines, demonstrating their utility in creating complex organic molecules (Sakai et al., 2022). Such methodologies are pivotal for pharmaceutical product synthesis, offering routes to design and construct molecules with potential therapeutic applications.

Antimicrobial and Anti-inflammatory Applications

Research into pyridazine derivatives, which are structurally related to this compound, has shown that these compounds exhibit promising antimicrobial properties. Early studies by Horie (1963) found that 3-acetamido-6-alkoxypyridazine derivatives exert excellent in vitro effects against pathogenic bacteria, indicating their potential as antimicrobial agents (Horie, 1963). Additionally, recent developments in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents highlight the ongoing interest in exploiting the chemical scaffolds similar to our compound for therapeutic purposes. These newly synthesized compounds have demonstrated significant COX-1/COX-2 inhibition, alongside notable analgesic and anti-inflammatory activities, underscoring their potential in drug development (Abu‐Hashem et al., 2020).

Radioligand Applications for Brain Imaging

The relevance of this compound extends into the domain of diagnostic imaging, particularly through the development of radioligands for positron emission tomography (PET). Compounds structurally related to the subject chemical, such as N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, have been synthesized and evaluated for imaging brain peripheral benzodiazepine receptors (PBR) in vivo. These studies aim to enhance the understanding of various neurological conditions by providing tools for sensitive imaging of PBR, which could have implications for diagnosing and monitoring neurodegenerative diseases, psychiatric disorders, and brain injuries (Briard et al., 2008).

Properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-11(21)18-14-7-8-16(20-19-14)24-10-15(22)17-9-12-5-3-4-6-13(12)23-2/h3-8H,9-10H2,1-2H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJLIWYPTFOCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.